3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Catalog No.
S13788197
CAS No.
M.F
C11H11BrN2S
M. Wt
283.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Product Name

3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

IUPAC Name

3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

InChI

InChI=1S/C11H11BrN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3

InChI Key

BLFGWNSVDGMRCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC(=CC=C2)Br

3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom, an aniline moiety, and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to the compound's potential biological activities. The molecular formula for this compound is C₁₁H₁₁BrN₂S, and it is recognized for its reactivity and versatility in various chemical applications.

The chemical behavior of 3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is influenced by the presence of the bromine atom and the thiazole ring. The bromine can participate in nucleophilic substitution reactions, while the thiazole ring can engage in electrophilic aromatic substitution. Typical reactions may include:

  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.
  • Electrophilic aromatic substitution: The aniline component can undergo reactions with electrophiles due to the activating effect of the amino group.
  • Condensation reactions: The compound may react with carbonyl compounds to form imines or related structures.

Preliminary studies suggest that 3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline exhibits significant biological activities, including:

  • Antimicrobial properties: It has shown potential against various bacterial strains.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, although specific mechanisms are yet to be fully elucidated.
  • Anticancer activity: Initial research indicates that it could inhibit cancer cell proliferation through interactions with specific molecular targets.

Further studies are necessary to clarify its mechanisms of action and therapeutic potential.

The synthesis of 3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves several steps:

  • Preparation of the thiazole derivative: This may involve reactions between suitable precursors under acidic or basic conditions.
  • Bromination of aniline: Starting from aniline, bromination can be achieved using bromine or brominating agents.
  • Coupling reaction: The thiazole derivative is then coupled with the bromoaniline under basic conditions to form the final product.

Optimizing reaction conditions such as temperature and solvent choice (commonly dimethylformamide or ethanol) is critical for maximizing yield and purity.

3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several applications across various fields:

  • Pharmaceuticals: It serves as a lead compound in drug discovery due to its biological activities.
  • Materials Science: Utilized in synthesizing new materials with specific properties.
  • Agriculture: Potential use in developing agrochemicals owing to its antimicrobial properties.

Interaction studies focus on understanding how 3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline binds to specific enzymes or receptors. These interactions can significantly influence biochemical pathways and therapeutic outcomes. Identifying binding affinities and mechanisms is crucial for elucidating its potential applications in drug development.

Several compounds share structural similarities with 3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]anilineContains a bromine atom and a thiazole ringInvestigated for anticancer activity
2-Amino-5-methylthiazoleContains a thiazole ring but lacks an aniline moietyPrimarily used in agricultural applications
4-MethylthiazoleSimilar thiazole structure; no ethyl side chainExhibits distinct biological activities
N-(Thiazol-2-yl)-4-methylbenzeneThiazole ring attached to a different aromatic systemFocused on pharmaceutical applications

The uniqueness of 3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline lies in its specific combination of an aromatic amine and thiazole functionalities, which may confer distinct biological activities not observed in other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.98263 g/mol

Monoisotopic Mass

281.98263 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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